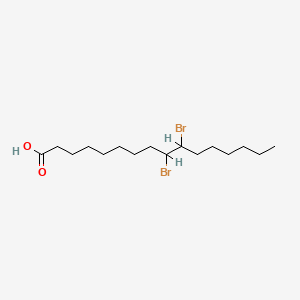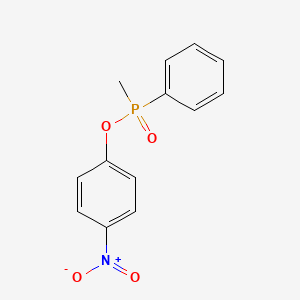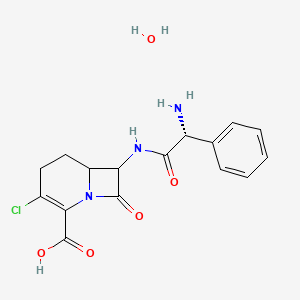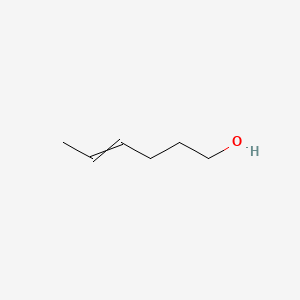
Estradiol-3-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol glucoside is a conjugated form of estradiol, a naturally occurring estrogen hormone This compound is formed when estradiol is glycosylated, meaning a glucose molecule is attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic glycosylation. One common method involves using glycosyltransferase enzymes to transfer glucose from a donor molecule, such as uridine diphosphate glucose, to the hydroxyl group of estradiol. This reaction typically occurs under mild conditions, such as a pH of around 7.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of estradiol glucoside may involve microbial fermentation processes where genetically engineered microorganisms express the necessary glycosyltransferase enzymes. This method allows for large-scale production under controlled conditions, ensuring high yield and purity of the compound .
Types of Reactions:
Oxidation: Estradiol glucoside can undergo oxidation reactions, where the hydroxyl groups are converted to ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Estrone glucoside.
Reduction: Dihydroestradiol glucoside.
Substitution: Various ester or ether derivatives of estradiol glucoside.
Applications De Recherche Scientifique
Estradiol glucoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and as a drug delivery system for estradiol.
Industry: Used in the development of biosensors and as a standard in analytical chemistry.
Mécanisme D'action
Estradiol glucoside exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound also interacts with the G protein-coupled estrogen receptor, which mediates rapid cellular responses .
Comparaison Avec Des Composés Similaires
Estradiol glucoside is unique due to its glycosylated structure, which affects its solubility, stability, and bioavailability compared to other estrogenic compounds. Similar compounds include:
Estrone glucoside: Another glycosylated estrogen with similar properties but different biological activity.
Estriol glucoside: A less potent estrogenic compound with distinct pharmacokinetics.
Phytoestrogens like genistein and daidzein: Plant-derived compounds with estrogenic activity but different structural features
Propriétés
Numéro CAS |
24703-07-9 |
|---|---|
Formule moléculaire |
C24H34O7 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3 |
Clé InChI |
NBTNMFAIKGGNJL-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Synonymes |
17 alpha-estradiol-3-glucoside 17 beta-estradiol-3-glucoside estradiol-3-glucoside estradiol-3-glucoside, (17 beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)








